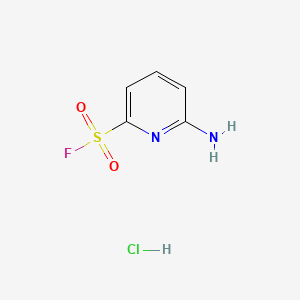
6-aminopyridine-2-sulfonyl fluoride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Conventionally, aliphatic sulfonyl fluorides are prepared via fluoride–chloride exchange of corresponding sulfonyl chlorides with fluoride salts . Alternatively, conversion of alkyl halides, thiols, or sultones into aliphatic sulfonyl fluorides has also been achieved through multistep sequences .Molecular Structure Analysis
The molecular formula of 6-aminopyridine-2-sulfonyl fluoride hydrochloride is C5H6ClFN2O2S. It is characterized by a pyridine ring with an amino group and a sulfonamide group.Chemical Reactions Analysis
The synthetic potential of the sulfonyl fluoride products has been examined by diverse transformations including SuFEx reactions and transition metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 212.63 g/mol.科学的研究の応用
6-APSF HCl has a wide range of scientific research applications, including enzyme inhibition, protein structure studies, and organic synthesis. It is commonly used as a reagent for the synthesis of organic compounds, such as amines, amino acids, and peptides. 6-APSF HCl is also used as a biochemical active compound to study enzyme function and protein structure. It has been used to study the structure of enzymes such as cytochrome P450, as well as to study the binding of drugs to proteins.
作用機序
6-APSF HCl acts as a reversible inhibitor of cytochrome P450 enzymes. It binds to the heme iron of the enzyme and blocks the binding site for the substrate, preventing the enzyme from catalyzing the reaction. 6-APSF HCl can also act as a competitive inhibitor of other enzymes, such as acetylcholinesterase. It binds to the active site of the enzyme and prevents the binding of the substrate, thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
6-APSF HCl has been used to study the structure and function of cytochrome P450 enzymes. It has been used to study the binding of drugs to proteins, as well as to study the inhibition of enzymes. 6-APSF HCl has also been used to study the inhibition of acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 6-APSF HCl has been used to study the inhibition of other enzymes, such as phosphatases and proteases.
実験室実験の利点と制限
6-APSF HCl has several advantages for use in lab experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also a relatively inexpensive compound, making it a cost-effective reagent for synthetic and biochemical studies. However, 6-APSF HCl has some limitations for use in lab experiments. It is a relatively toxic compound and should be handled with care. It is also a relatively reactive compound, and should be handled carefully to avoid unwanted reactions.
将来の方向性
6-APSF HCl has a wide range of potential applications in both synthetic and biochemical studies. Future research could focus on the development of new methods for synthesizing 6-APSF HCl, as well as the development of new methods for studying the structure and function of proteins and enzymes. Additionally, further research could focus on the development of new methods for studying the inhibition of enzymes, as well as the development of new methods for studying the binding of drugs to proteins. Finally, further research could focus on the development of new methods for studying the biochemical and physiological effects of 6-APSF HCl.
合成法
6-APSF HCl can be synthesized in a two-step process. The first step involves the reaction of pyridine-2-sulfonyl chloride with 6-amino-pyridine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 6-aminopyridine-2-sulfonyl chloride. The second step involves the reaction of 6-aminopyridine-2-sulfonyl chloride with potassium fluoride in the presence of hydrochloric acid. This reaction results in the formation of 6-aminopyridine-2-sulfonyl fluoride hydrochloride.
特性
IUPAC Name |
6-aminopyridine-2-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S.ClH/c6-11(9,10)5-3-1-2-4(7)8-5;/h1-3H,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUQOYMJCYOAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)


![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)



![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)
![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
